Aminooxy-PEG5-azide

Beschreibung

Eigenschaften

IUPAC Name |

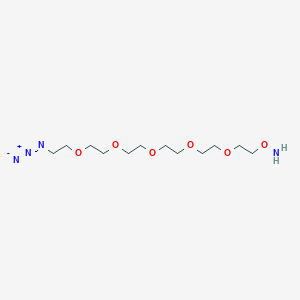

O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMRTDAQRAJMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aminooxy-PEG5-azide: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the core properties, applications, and experimental protocols of Aminooxy-PEG5-azide, a versatile heterobifunctional linker for bioconjugation and drug development.

Introduction

This compound is a heterobifunctional chemical linker that plays a crucial role in modern bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule features two distinct reactive functional groups at either end of a five-unit polyethylene glycol (PEG) spacer: an aminooxy group and an azide group.[4][5] The PEG spacer enhances the aqueous solubility and biocompatibility of conjugates. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in PROTAC synthesis.

Core Properties and Specifications

This compound is a colorless to light yellow liquid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various supplier data sheets and certificates of analysis.

| Property | Value |

| Chemical Formula | C₁₂H₂₆N₄O₆ |

| Molecular Weight | 322.36 g/mol |

| CAS Number | 1919045-02-5 |

| Purity | Typically ≥95% (NMR) |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication), DCM, THF, acetonitrile, DMF. |

| Storage (neat) | Store at 4°C, sealed and protected from moisture. |

| Storage (in solvent) | -80°C for up to 6 months; -20°C for up to 1 month. |

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactivity, allowing for sequential or orthogonal conjugation to two different molecules.

-

Aminooxy Group: This group reacts specifically with aldehydes and ketones to form stable oxime bonds. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. If the resulting oxime is treated with a reducing agent, a more stable hydroxylamine linkage is formed.

-

Azide Group: The azide moiety is a key component for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring with a terminal alkyne. The azide can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which is a copper-free click chemistry method.

This dual functionality makes this compound a valuable tool for:

-

PROTAC Synthesis: As a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.

-

Antibody-Drug Conjugates (ADCs): For linking cytotoxic drugs to antibodies.

-

Bioconjugation: To label biomolecules with tags, probes, or other functional groups for detection and analysis.

-

Surface Modification: To functionalize surfaces for various biomedical applications.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound. These protocols are based on general procedures for similar compounds and should be optimized for specific applications.

Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of this compound to a molecule containing an aldehyde group.

Materials:

-

This compound

-

Aldehyde-containing molecule

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0

-

Aniline (optional, as a catalyst)

-

DMSO (for dissolving reagents)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde-containing molecule in the reaction buffer to a final concentration of 1-10 mM.

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

-

If using a catalyst, prepare a stock solution of aniline in the reaction buffer.

-

-

Reaction Setup:

-

In a reaction vessel, add the solution of the aldehyde-containing molecule.

-

Add the this compound stock solution to achieve a 1.5 to 5-fold molar excess over the aldehyde.

-

If using, add aniline to a final concentration of 10-100 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between this compound and an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving reagents)

-

Purification system (e.g., HPLC, dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-containing molecule and this compound in the reaction buffer (with a minimal amount of DMSO if necessary for solubility) to their desired final concentrations (typically in the micromolar to low millimolar range).

-

Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO (e.g., 100 mM).

-

Freshly prepare a stock solution of sodium ascorbate in water (e.g., 300 mM).

-

-

Reaction Setup:

-

In the reaction vessel containing the alkyne and azide, add the copper ligand to a final concentration that is typically 5 times that of the copper sulfate.

-

Add CuSO₄ to a final concentration of 10-100 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30 minutes to 4 hours. Protect the reaction from light. The reaction progress can be monitored by analytical techniques.

-

-

Purification:

-

Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts.

-

Visualization of Signaling Pathways and Workflows

Dual Reactivity of this compound

The following diagram illustrates the orthogonal reactivity of this compound, enabling the sequential conjugation of two different molecules.

Caption: Orthogonal reaction scheme of this compound.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a typical workflow for the synthesis of a PROTAC using this compound as the linker.

Caption: PROTAC synthesis and validation workflow.

References

An In-Depth Technical Guide to the Synthesis and Purification of Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Aminooxy-PEG5-azide, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined are based on established chemical transformations and purification techniques for polyethylene glycol (PEG) derivatives.

Introduction

This compound is a versatile chemical tool featuring two distinct reactive functionalities: an aminooxy group and an azide group, connected by a five-unit polyethylene glycol spacer. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction widely used in bioconjugation for its high chemoselectivity and stability under physiological conditions.[1] Concurrently, the azide group enables covalent ligation with alkyne-containing molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."[] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1]

This guide details a plausible and robust multi-step synthesis of this compound, starting from a commercially available precursor, followed by a comprehensive purification protocol.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a three-step process starting from monodisperse N-Boc-aminooxy-PEG5-alcohol. This pathway involves the conversion of the terminal hydroxyl group to an azide, followed by the deprotection of the N-Boc protected aminooxy group.

Diagram of the Proposed Synthetic Pathway:

References

A Technical Guide to Bioconjugation with Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG5-azide is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation, enabling the covalent linkage of molecules with a high degree of specificity and efficiency. This guide provides an in-depth overview of its mechanism of action, quantitative kinetic data, and detailed experimental protocols for its use in creating novel bioconjugates for research, diagnostics, and therapeutic applications. The molecule's unique structure, featuring a terminal aminooxy group and an azide moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for two distinct and orthogonal ligation chemistries: oxime ligation and azide-alkyne cycloaddition.[1][2][3]

The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1] This dual functionality makes this compound a versatile reagent for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[4]

Core Mechanism of Action

The utility of this compound lies in its two chemically distinct reactive ends, which can be addressed sequentially or in a one-pot reaction under specific conditions.

The Aminooxy Group: Oxime Ligation

The aminooxy group (-O-NH2) reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage (C=N-O). This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds under mild physiological conditions without interfering with native biological functional groups.

The reaction is most efficient at a slightly acidic to neutral pH (typically pH 4.5-7.5). The stability of the resulting oxime bond is significantly greater than that of imine or hydrazone linkages, making it a robust choice for creating stable bioconjugates. The rate of oxime ligation can be accelerated by the use of catalysts such as aniline or its derivatives.

The Azide Group: Click Chemistry

The azide group (-N3) is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This compound can participate in two main types of azide-alkyne cycloadditions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. While highly efficient, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage without the need for a metal catalyst. This makes SPAAC highly suitable for applications in living cells and in vivo.

Quantitative Data on Reaction Kinetics and Stability

The efficiency of bioconjugation is critically dependent on the reaction kinetics. The following tables summarize key quantitative data for oxime ligation and SPAAC.

Table 1: Oxime Ligation Kinetics

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Aminooxy-dansyl + Citral (aldehyde) | Aniline (100 mM) | 7.0 | ~10.3 | |

| Aminooxy-dansyl + Citral (aldehyde) | mPDA (100 mM) | 7.0 | ~27.0 | |

| Aminooxy-dansyl + 2-Pentanone (ketone) | Aniline (100 mM) | 7.0 | ~0.082 | |

| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7.0 | > 1 | |

| Generic Aldehyde + Generic Aminooxy | None | ~7.0 | ~0.01 |

mPDA: m-phenylenediamine

Note: The rate of oxime ligation is highly dependent on the electrophilicity of the carbonyl group (aldehydes react faster than ketones) and the concentration and type of catalyst used.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

| Azide Reactant | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Benzyl azide | DBCO | ~0.1 - 0.34 | |

| Benzyl azide | BCN | ~0.037 - 0.28 | |

| Phenyl azide | BCN | Faster than with DBCO | |

| Alkyl azides | DBCO | ~0.1 |

Note: The kinetics of SPAAC are influenced by the structure of both the azide and the strained alkyne.

Stability of Linkages

-

Oxime Bond: The oxime linkage is highly stable under physiological conditions, with a significantly longer half-life compared to hydrazone bonds. Hydrolysis is catalyzed by acid.

-

Triazole Bond: The triazole linkage formed via both CuAAC and SPAAC is exceptionally stable and resistant to hydrolysis and enzymatic cleavage, making it ideal for applications requiring long-term stability.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Protein Labeling via Oxime Ligation and SPAAC

This protocol describes the labeling of a protein with two different molecules using this compound.

Step 1: Introduction of a Carbonyl Group into the Target Protein

-

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄) solution (for glycoproteins)

-

Quenching solution (e.g., ethylene glycol)

-

Desalting column

-

-

Procedure (for glycoproteins):

-

Prepare the protein solution at a concentration of 1-10 mg/mL.

-

Add NaIO₄ to a final concentration of 1-10 mM to the protein solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Quench the reaction by adding a quenching solution.

-

Remove excess reagents using a desalting column, exchanging the buffer to one suitable for oxime ligation (e.g., PBS, pH 6.5-7.5).

-

Step 2: Oxime Ligation with this compound

-

Materials:

-

Carbonyl-modified protein

-

This compound

-

Aniline or mPDA catalyst (optional, but recommended)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

-

Procedure:

-

Dissolve this compound in the reaction buffer.

-

Add a 10-50 fold molar excess of this compound to the carbonyl-modified protein solution.

-

If using a catalyst, add aniline or mPDA to a final concentration of 10-100 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the azide-functionalized protein using a desalting column or size-exclusion chromatography.

-

Step 3: SPAAC with a Strained Alkyne

-

Materials:

-

Azide-functionalized protein

-

DBCO- or BCN-functionalized molecule (e.g., fluorescent dye, drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

-

Procedure:

-

Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Add a 2-10 fold molar excess of the strained alkyne solution to the azide-functionalized protein.

-

Incubate for 1-4 hours at room temperature or overnight at 4°C.

-

Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis).

-

Protocol 2: Labeling of Live Cells

This protocol outlines the metabolic labeling of cell surface glycans followed by SPAAC.

-

Materials:

-

Cells in culture

-

Azide-modified sugar (e.g., Ac₄ManNAz)

-

DBCO-functionalized fluorescent dye

-

Cell culture medium

-

PBS

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Replace the culture medium with medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

-

Incubate for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.

-

Wash the cells with PBS.

-

Add the DBCO-functionalized fluorescent dye (e.g., 10-50 µM) in culture medium to the cells.

-

Incubate for 15-60 minutes at 37°C.

-

Wash the cells with PBS to remove unreacted dye.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

An In-depth Technical Guide to the Solubility and Stability of Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxy-PEG5-azide is a heterobifunctional linker that has gained significant traction in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its architecture, featuring a polyethylene glycol (PEG) spacer flanked by an aminooxy and an azide group, offers a unique combination of hydrophilicity, biocompatibility, and orthogonal reactivity. This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Introduction

The utility of this compound lies in its distinct reactive termini. The aminooxy group readily reacts with aldehydes and ketones to form a highly stable oxime linkage.[1][2] Concurrently, the azide group participates in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring.[3] The central PEG5 spacer enhances aqueous solubility and provides a flexible scaffold, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.[4][5] An understanding of the solubility and stability of this linker is paramount for its successful implementation in research and development.

Chemical Structure and Properties

The chemical structure of this compound dictates its physicochemical properties.

Figure 1: Chemical structure of this compound.

Solubility

The polyethylene glycol (PEG) component of this compound is the primary determinant of its solubility profile. PEG linkers are known to enhance the aqueous solubility of hydrophobic molecules and are themselves soluble in a broad range of solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide array of solvents is not extensively published, a key data point is its high solubility in dimethyl sulfoxide (DMSO). General solubility characteristics of PEGylated compounds provide a strong indication of its behavior in other common solvents.

| Solvent | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | Ultrasonic assistance may be required for rapid dissolution. |

| Water | Highly Soluble | The hydrophilic PEG chain promotes excellent aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Highly Soluble | Expected to be readily soluble in common aqueous buffers. |

| Dimethylformamide (DMF) | Soluble | Generally a good solvent for PEGylated compounds. |

| Dichloromethane (DCM) | Soluble | PEG linkers typically show good solubility in chlorinated solvents. |

| Methanol / Ethanol | Soluble | Generally soluble, though potentially to a lesser extent than in water or DMSO. |

| Toluene | Less Soluble | Solubility may be increased with heating. |

| Diethyl Ether | Insoluble | PEGs are generally not soluble in ether. |

Experimental Protocol: Solubility Assessment

A standard method to determine the equilibrium solubility of this compound is the shake-flask method.

Figure 2: Workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of the test solvent (e.g., water, PBS, ethanol). Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)).

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Stability

The stability of this compound is a critical consideration for its storage and use in conjugation reactions. The stability is influenced by the individual stabilities of the aminooxy group, the azide group, and the PEG backbone.

Hydrolytic Stability of the Aminooxy Group and Oxime Linkage

The aminooxy group itself is generally stable under typical storage and handling conditions. More importantly, the oxime bond formed upon its reaction with an aldehyde or ketone exhibits exceptional hydrolytic stability, particularly when compared to other linkages like hydrazones. Studies have shown that the rate of acid-catalyzed hydrolysis of oximes is significantly lower than that of simple hydrazones. At a neutral pH of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone. This high stability makes the oxime linkage a reliable covalent bond for bioconjugation applications in aqueous environments.

Thermal and Chemical Stability of the Azide Group

Stability of the PEG Backbone

The polyethylene glycol chain is generally stable but can be susceptible to oxidative degradation, which can be accelerated by exposure to heat, light, and transition metals. This degradation can lead to chain cleavage and the formation of aldehydes and other byproducts. To mitigate this, it is recommended to store this compound and its solutions protected from light and at low temperatures.

Recommended Storage and Handling

-

Solid Form: Store the solid material at -20°C or lower for long-term stability, protected from moisture and light.

-

Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO. These solutions can typically be stored at -20°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocol: Stability Assessment (HPLC-Based)

A stability-indicating HPLC method is the gold standard for assessing the stability of this compound in solution over time and under various stress conditions.

Figure 3: Workflow for stability-indicating HPLC assay.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from potential degradation products. A reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and acetonitrile with a suitable additive (e.g., formic acid or trifluoroacetic acid) is a common starting point. Detection can be performed using CAD, ELSD, or MS.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 4, 7, and 9) and relevant organic solvents.

-

Stress Conditions:

-

Hydrolytic Stability: Store the buffered solutions at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C).

-

Photostability: Expose solutions to a controlled light source according to ICH Q1B guidelines.

-

Thermal Stability: Assess the stability of the compound in a chosen solvent at various temperatures.

-

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), withdraw aliquots from each sample.

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Evaluation: Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining relative to the initial time point (t=0). The appearance of new peaks can be indicative of degradation products.

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation, offering a unique combination of solubility, biocompatibility, and orthogonal reactivity. A thorough understanding of its solubility and stability is essential for its effective use. The PEG backbone imparts excellent solubility in aqueous solutions and a range of organic solvents. The stability of the molecule is robust under typical laboratory conditions, with the resulting oxime linkage being particularly resistant to hydrolysis. By following the recommended storage and handling procedures and employing the experimental protocols outlined in this guide, researchers can confidently utilize this compound to construct novel and effective biomolecular conjugates.

References

Aminooxy-PEG5-azide: A Technical Guide for Bioconjugation and Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Aminooxy-PEG5-azide, a heterobifunctional linker critical to advancing research in bioconjugation, drug delivery, and targeted protein degradation. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, core applications, and detailed experimental workflows.

Core Molecular Attributes

This compound is a versatile chemical tool featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds, while the azide group participates in highly efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The PEG linker enhances the aqueous solubility of the molecule and its conjugates.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆N₄O₆ | [4] |

| Molecular Weight | 322.36 g/mol | [4] |

| Purity | >96% | |

| CAS Number | 1919045-02-5 |

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it an invaluable linker in several cutting-edge areas of biochemical research and pharmaceutical development.

Bioconjugation and Protein Modification

This compound is extensively used for the site-specific modification of proteins and other biomolecules. The aminooxy group can be selectively targeted to proteins engineered to contain an aldehyde or ketone functionality, such as those modified with an aldehyde tag. Subsequent reaction of the azide with an alkyne-modified molecule via click chemistry allows for the precise attachment of a wide range of payloads, including fluorescent dyes, biotin tags, or other proteins.

Antibody-Drug Conjugate (ADC) Synthesis

In the field of oncology, this compound serves as a linker for the creation of Antibody-Drug Conjugates (ADCs). ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic drug. The linker facilitates the covalent attachment of the drug to the antibody, ensuring that the payload is delivered directly to the target cancer cells.

PROTAC Development

This compound is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connects the target protein-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.

Experimental Workflows and Protocols

The following sections provide detailed diagrams and methodologies for the primary applications of this compound.

Bioconjugation Workflow

This workflow illustrates the two-step process of labeling a protein of interest (POI) with a payload using this compound. First, the aminooxy group of the linker reacts with a ketone or aldehyde on the POI. Second, the azide group is conjugated to an alkyne-containing payload via a copper-catalyzed click reaction.

References

An In-Depth Technical Guide to Aminooxy-PEG5-azide: A Heterobifunctional Linker for Advanced Bioconjugation

CAS Number: 1919045-02-5

This technical guide provides a comprehensive overview of Aminooxy-PEG5-azide, a versatile heterobifunctional linker employed by researchers, chemists, and drug development professionals. This document details the molecule's chemical and physical properties, and provides in-depth experimental protocols for its application in bioconjugation, with a focus on its use in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker featuring two distinct reactive functionalities: an aminooxy group and an azide group. The hydrophilic PEG5 spacer enhances solubility in aqueous media, a critical feature for biological applications.[1]

| Property | Value | Reference(s) |

| CAS Number | 1919045-02-5 | [1][2][3] |

| Molecular Formula | C12H26N4O6 | [2] |

| Molecular Weight | 322.36 g/mol | |

| Purity | Typically >95% | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage Conditions | -20°C, sealed from moisture |

Reaction Mechanisms and Applications

The utility of this compound stems from its two orthogonal reactive ends, allowing for sequential or one-pot conjugation of two different molecules.

-

Aminooxy Group: This functionality reacts with molecules containing an aldehyde or ketone group to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions.

-

Azide Group: The azide moiety participates in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a highly stable triazole linkage.

These dual functionalities make this compound an ideal linker for constructing complex biomolecules such as PROTACs, which require the connection of a target protein ligand and an E3 ligase ligand, and ADCs, where a cytotoxic payload is attached to an antibody.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of this compound to a molecule bearing an aldehyde group.

Materials:

-

This compound

-

Aldehyde-containing molecule (e.g., a protein with oxidized glycans, or a small molecule)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5

-

Anhydrous DMSO or DMF

-

(Optional) Aniline catalyst

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).

-

Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the this compound stock solution to the solution of the aldehyde-containing molecule. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

-

(Optional) For catalysis, a stock solution of aniline can be added to a final concentration of 10-100 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. For sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.

-

-

Purification:

-

Remove unreacted this compound and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC), depending on the nature of the conjugate.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide end of an this compound-modified molecule to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS, pH 7.0-7.5

-

Degassing equipment

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized and alkyne-containing molecules in the reaction buffer.

-

Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM in water or DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized molecule and a 1.5 to 5-fold molar excess of the alkyne-containing molecule.

-

Prepare a premix of the copper catalyst by adding the CuSO4 stock solution to the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

-

Add the copper/ligand premix to the reaction mixture. The final copper concentration is typically 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper.

-

-

Incubation and Purification:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

Once complete, the reaction can be quenched by adding a chelating agent like EDTA.

-

Purify the final conjugate using SEC, dialysis, or HPLC to remove excess reagents and byproducts.

-

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-functionalized molecule to a molecule containing a strained alkyne (e.g., DBCO, BCN).

Materials:

-

Azide-functionalized molecule (from Protocol 1)

-

Strained alkyne-containing molecule (e.g., DBCO-NHS ester modified molecule)

-

Reaction Buffer: PBS, pH 7.0-7.5

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-functionalized molecule in the reaction buffer.

-

Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO) and then add it to the reaction buffer.

-

-

Conjugation Reaction:

-

Add a 2-5 fold molar excess of the strained alkyne-containing molecule to the solution of the azide-functionalized molecule.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove the unreacted strained alkyne molecule.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC) using this compound.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its heterobifunctional nature, combined with the biocompatibility imparted by the PEG spacer, allows for the efficient and specific construction of complex bioconjugates. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the synthesis of next-generation therapeutics like ADCs and PROTACs.

References

An In-depth Technical Guide to the Storage and Handling of Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of Aminooxy-PEG5-azide. Adherence to these guidelines is critical to ensure the stability and reactivity of this bifunctional linker, thereby guaranteeing the integrity and reproducibility of your experimental results.

Storage Conditions and Stability

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on the physical state of the compound and the intended duration of storage.

| Physical State | Storage Temperature | Duration | Key Considerations |

| Neat (as received) | -20°C | Long-term | Store in a tightly sealed container, protected from moisture and light. |

| 4°C | Short-term | Suitable for immediate use; minimize exposure to ambient conditions.[1] | |

| 0-10°C | Short-term | An alternative for short-term storage, ensure the container is well-sealed. | |

| In Solvent | -80°C | Up to 6 months | Dissolve in a suitable anhydrous solvent (e.g., DMSO, DMF) and store in aliquots to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 month | Suitable for shorter-term storage of solutions; aliquoting is still recommended.[1] |

Note: Aminooxy compounds are known to be reactive and sensitive. For critical applications, immediate use after reconstitution is highly recommended to ensure optimal performance. Some suppliers suggest that the material should not be stored for extended periods.

Safe Handling and Personal Protective Equipment (PPE)

This compound contains an azide functional group, which requires careful handling to avoid potential hazards. The aminooxy group is also highly reactive.

General Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Prevent the formation of dust or aerosols.

-

Keep the compound away from sources of ignition, heat, and direct sunlight.

-

Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of shock-sensitive metal azides.

-

Avoid contact with strong acids, oxidizing agents, and reducing agents.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and ensure that skin is not exposed.

Experimental Protocols

Reconstitution of Lyophilized Powder

If this compound is received as a lyophilized powder, follow these steps to ensure proper reconstitution:

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the product.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.

-

Solvent Addition: Add the desired volume of an appropriate anhydrous solvent (e.g., DMSO, DMF, or a buffer suitable for your reaction) to the vial. The choice of solvent will depend on the subsequent application.

-

Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution. Avoid vigorous shaking, which can introduce air and moisture.

-

Aliquoting: For long-term storage, it is highly recommended to aliquot the reconstituted solution into single-use volumes in tightly sealed, light-protected vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.

Disposal of Waste

All waste containing this compound should be treated as hazardous chemical waste.

-

Collect all liquid and solid waste in a designated, properly labeled, and sealed container.

-

Do not dispose of azide-containing waste down the drain, as it can react with lead and copper plumbing to form explosive metal azides.

-

Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key workflows for the storage and handling of this compound.

Caption: Recommended storage temperatures for this compound.

Caption: Step-by-step workflow for safe handling.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG5-azide is a versatile, heterobifunctional linker designed for the precise and efficient labeling of proteins and other biomolecules. This reagent incorporates two key reactive groups: an aminooxy group and an azide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture enables a two-step, orthogonal labeling strategy that is invaluable in various applications, including proteomics, drug discovery, and diagnostics.

The aminooxy functionality allows for the chemoselective ligation to aldehyde or ketone groups, which can be natively present or introduced into biomolecules. This reaction forms a stable oxime bond. The azide group serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide array of probes, tags, or other functional molecules. The PEG5 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, minimizing aggregation and preserving the biological activity of the labeled protein.

These application notes provide detailed protocols for the use of this compound in protein labeling, with a focus on glycoprotein modification and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Key Features of this compound:

-

Heterobifunctional: Possesses two distinct reactive moieties for sequential and orthogonal conjugation.

-

Chemoselective Ligation: The aminooxy group selectively reacts with aldehydes and ketones to form a highly stable oxime linkage.[1][2][3]

-

Click Chemistry Handle: The azide group allows for efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC.

-

Enhanced Solubility: The hydrophilic PEG5 spacer improves the aqueous solubility of the linker and the resulting bioconjugate.[4]

-

Biocompatible: The reactions can be performed under mild, physiological conditions, preserving the integrity and function of the protein.

Applications

-

Site-Specific Protein Labeling: Introduction of fluorescent dyes, biotin, or other tags at specific sites on a protein.

-

Glycoprotein Analysis: Labeling of glycoproteins after selective oxidation of their carbohydrate moieties.

-

PROTAC Synthesis: A key component in the modular synthesis of PROTACs for targeted protein degradation.[5]

-

Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic drugs to antibodies for targeted cancer therapy.

-

Surface Immobilization: Attachment of proteins to surfaces for the development of biosensors and microarrays.

Section 1: Labeling of Glycoproteins

This protocol describes the labeling of glycoproteins using this compound. The method involves the gentle oxidation of cis-diol functionalities on sialic acid residues to generate aldehydes, followed by conjugation with the aminooxy group of the linker. The now azide-functionalized glycoprotein can be used in subsequent click chemistry reactions.

Experimental Protocol: Glycoprotein Labeling

Materials:

-

Glycoprotein of interest (e.g., IgG antibody)

-

This compound

-

Sodium periodate (NaIO₄)

-

Aniline

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0

-

Quenching Solution: 10 mM glycerol or ethylene glycol in PBS

-

Purification column (e.g., size-exclusion chromatography)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Protein Preparation:

-

Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

-

Oxidation of Glycans:

-

Cool the protein solution on ice.

-

Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-2 mM.

-

Incubate the reaction on ice for 15-30 minutes in the dark.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 1 mM and incubate on ice for 10 minutes.

-

-

Oxime Ligation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-50 mM.

-

Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 50-100 fold molar excess of the linker.

-

Add aniline to a final concentration of 10 mM as a catalyst.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

-

-

Purification:

-

Remove the excess linker and other small molecules by size-exclusion chromatography using PBS as the mobile phase.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis (if the subsequent click reaction is with a tagged alkyne).

-

Quantitative Data: Glycoprotein Labeling

The efficiency of glycoprotein labeling can be influenced by factors such as the accessibility of sialic acid residues, the concentration of reagents, and reaction times. The following table provides representative data for the labeling of glycoproteins, although results may vary depending on the specific protein and experimental conditions.

| Parameter | Typical Value | Method of Determination |

| Labeling Efficiency | 50-90% | Mass Spectrometry |

| Stoichiometry (Linker:Protein) | 1:1 to 4:1 | Mass Spectrometry |

| Oxime Bond Stability (t½ at pH 7.4) | > 7 days | HPLC, Mass Spectrometry |

Note: The stability of the oxime bond is significantly greater than that of a hydrazone bond under physiological conditions. The rate constant for the acid-catalyzed hydrolysis of oximes is approximately 1000-fold lower than for simple hydrazones.

Experimental Workflow: Glycoprotein Labeling and Subsequent Click Reaction

Section 2: Application in PROTAC Synthesis

This compound is an ideal linker for the modular synthesis of PROTACs. This protocol outlines a strategy where a warhead (targeting the protein of interest) containing an aldehyde or ketone is first conjugated to the aminooxy group of the linker. The resulting azide-functionalized warhead-linker construct can then be attached to an E3 ligase ligand containing an alkyne group via a click reaction.

Experimental Protocol: PROTAC Synthesis

Materials:

-

Warhead with an aldehyde or ketone functional group

-

This compound

-

E3 ligase ligand with a terminal alkyne (e.g., alkyne-modified pomalidomide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvents: DMSO, DMF, water

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Warhead-Linker Conjugation (Oxime Ligation):

-

Dissolve the aldehyde/ketone-containing warhead in a suitable solvent (e.g., DMSO).

-

Add a 1.1 to 1.5 molar equivalent of this compound.

-

If necessary, add a catalytic amount of aniline.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the product can be purified by HPLC or used directly in the next step if the reaction is clean.

-

-

PROTAC Assembly (Click Chemistry - CuAAC):

-

Dissolve the azide-functionalized warhead-linker construct and a 1.0 to 1.2 molar equivalent of the alkyne-functionalized E3 ligase ligand in a mixture of DMSO and water.

-

In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in water.

-

Add the copper catalyst solution to the reaction mixture.

-

Add a freshly prepared solution of sodium ascorbate in water to initiate the reaction.

-

Stir the reaction at room temperature for 2-8 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Characterize the PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

-

Quantitative Data: PROTAC Synthesis

The yields of PROTAC synthesis can vary widely depending on the specific warhead and E3 ligase ligand used. The following table provides typical ranges for reaction yields and product purity.

| Parameter | Typical Value | Method of Determination |

| Oxime Ligation Yield | 70-95% | LC-MS, HPLC |

| CuAAC Reaction Yield | 60-90% | LC-MS, HPLC |

| Final PROTAC Purity | >95% | HPLC, NMR |

Signaling Pathway: PROTAC-Mediated Protein Degradation

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient oxidation of glycoprotein. | Ensure NaIO₄ is fresh. Optimize NaIO₄ concentration and reaction time. |

| Steric hindrance around the aldehyde/ketone group. | Increase the molar excess of this compound. Increase reaction time. | |

| Suboptimal pH for oxime ligation. | Ensure the reaction buffer is at the optimal pH (typically 5.5-6.5). | |

| Poor PROTAC Yield | Incomplete oxime ligation or click reaction. | Monitor each step by LC-MS to ensure completion before proceeding. Optimize catalyst concentration for CuAAC. |

| Degradation of starting materials or product. | Ensure high purity of starting materials. Minimize reaction times where possible. | |

| Low Solubility of Conjugate | Hydrophobic nature of the protein or attached molecule. | The PEG5 spacer should improve solubility, but if issues persist, consider using a longer PEG linker. |

Storage and Handling

Store this compound at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use freshly prepared solutions for best results.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1][2] This copper-free click chemistry reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN, DIBO) and an azide to form a stable triazole linkage.[1][3] The reaction is driven by the high ring strain of the cyclooctyne, which eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4]

Aminooxy-PEG5-azide is a heterobifunctional linker designed to facilitate a two-step conjugation strategy. It possesses two key functional groups:

-

An aminooxy group that reacts specifically with aldehydes or ketones to form a highly stable oxime bond.

-

An azide group that readily participates in SPAAC reactions with cyclooctyne-modified molecules.

The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate. This linker is particularly valuable for applications such as the construction of Antibody-Drug Conjugates (ADCs), fluorescent labeling of glycoproteins, and the development of targeted drug delivery systems.

Applications

The unique structure of this compound enables a variety of applications in research and drug development:

-

Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic payloads to antibodies. The antibody's carbohydrate regions can be oxidized to generate aldehydes, which then react with the aminooxy group of the linker. A cyclooctyne-functionalized drug can then be attached via SPAAC.

-

Biomolecule Labeling: Attaching probes such as fluorophores or biotin to glycoproteins for visualization and detection.

-

Surface Functionalization: Immobilizing biomolecules onto surfaces that have been pre-functionalized with aldehyde or ketone groups.

-

PROTAC Synthesis: Used as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

Table 1: Reaction Kinetics of Common Cyclooctynes with Azides

The choice of cyclooctyne is critical as it dictates the reaction rate of the SPAAC ligation. The second-order rate constants below provide a quantitative comparison to guide experimental design.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | High reactivity and stability; commonly used. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and stable with good reactivity. |

| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |

| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |

Rate constants can vary based on the specific azide, solvent, and temperature.

Table 2: Recommended Reaction Conditions for Two-Step Conjugation

This table summarizes typical starting conditions for the two key reactions involving this compound. Optimization may be required for specific applications.

| Parameter | Step 1: Oxime Ligation (Antibody Oxidation & Labeling) | Step 2: SPAAC Reaction |

| Reactants | Oxidized Antibody (Aldehyde), this compound | Azide-labeled Antibody, DBCO-functionalized molecule |

| Molar Ratio | 50-fold molar excess of this compound to antibody | 1.5 to 20-fold molar excess of DBCO-reagent to azide-antibody |

| Solvent/Buffer | 0.1 M Sodium Acetate, pH 5.5 (for oxidation); PBS, pH 6.5-7.5 (for ligation) | PBS, pH 7.4 or other aqueous buffers |

| Catalyst | Aniline (optional, can accelerate reaction) | None required |

| Temperature | Room Temperature | 4°C to Room Temperature |

| Reaction Time | 2 hours | 2 - 12 hours (or overnight at 4°C) |

Experimental Protocols

This section provides a detailed protocol for the site-specific labeling of an IgG antibody with a DBCO-functionalized fluorescent dye using this compound.

Materials

-

IgG antibody in PBS buffer (e.g., 3-15 mg/mL)

-

This compound

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

-

Ethylene glycol

-

Anhydrous DMSO

-

Desalting columns (e.g., Sephadex G-25)

-

PBS Buffer (pH 7.4)

Protocol: Two-Step Antibody Labeling

Step 1: Antibody Glycan Oxidation and Aminooxy Ligation

-

Prepare Antibody: Start with your IgG antibody dissolved in PBS. The concentration should ideally be between 20-100 µM (approx. 3-15 mg/mL for an IgG).

-

Prepare Periodate Solution: Prepare a fresh 100 mM solution of sodium meta-periodate in deionized water.

-

Oxidation Reaction:

-

To your antibody solution, add 1/10th volume of the 10X Reaction Buffer (final concentration 0.1 M sodium acetate).

-

Add 1/10th volume of the 100 mM NaIO₄ solution (final concentration ~8-10 mM).

-

Incubate the reaction for 30 minutes on ice, protected from light.

-

-

Quench Reaction: Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.

-

Buffer Exchange: Remove the excess quenching reagent and byproducts using a desalting column equilibrated with PBS, pH 7.4. This step transfers the oxidized antibody into a suitable buffer for the ligation.

-

Aminooxy Ligation:

-

Prepare a 5-10 mM stock solution of this compound in water or DMSO.

-

Add a 50-fold molar excess of the this compound solution to the oxidized antibody.

-

Incubate the mixture for 2 hours at room temperature with gentle shaking, protected from light.

-

-

Purification: Remove the excess this compound linker using a desalting column equilibrated with PBS, pH 7.4. The resulting product is the azide-functionalized antibody.

Step 2: SPAAC Reaction with DBCO-Dye

-

Prepare DBCO-Dye: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.

-

SPAAC Reaction:

-

To the purified azide-functionalized antibody from Step 1, add a 10 to 20-fold molar excess of the DBCO-dye solution. The final DMSO concentration in the reaction mixture should be kept below 20% to avoid antibody denaturation.

-

Incubate the reaction overnight (12-16 hours) at 4°C with gentle mixing, protected from light. Alternatively, incubate for 2-4 hours at room temperature.

-

-

Final Purification: Remove the unreacted DBCO-dye by running the reaction mixture through a desalting column or by using dialysis against PBS, pH 7.4.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the dye (at its specific λmax). The final conjugate is ready for use in downstream applications.

-

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C or -80°C.

Visualizations

Reaction and Workflow Diagrams

Caption: Experimental workflow for antibody labeling.

Caption: Two-step bioconjugation reaction schematic.

Caption: General mechanism of SPAAC.

References

Application Notes and Protocols for Cell Surface Modification Using Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG5-azide is a heterobifunctional linker molecule designed for the precise and efficient modification of cell surfaces. This reagent is a valuable tool in bioconjugation, drug delivery, and cell-based therapies, enabling the attachment of a wide array of molecules to living cells. Its unique structure comprises three key components:

-

An Aminooxy Group: This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is highly chemoselective and can be performed under physiological conditions.

-

A Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG linker enhances the water solubility and biocompatibility of the molecule, minimizing non-specific interactions and improving the accessibility of the terminal functional groups.

-

An Azide Group: This group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily reacts with alkyne-containing molecules, most commonly through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This document provides detailed application notes and experimental protocols for the use of this compound in cell surface modification, focusing on a two-step strategy involving metabolic glycoengineering followed by click chemistry.

Principle of Cell Surface Modification

The modification of cell surfaces using this compound is typically achieved through a two-stage process:

-

Introduction of a Bioorthogonal Handle: A chemical handle, in the form of an azide group, is introduced onto the cell surface glycans through metabolic glycoengineering. This is achieved by culturing cells in the presence of an unnatural sugar precursor, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates the azide-functionalized sialic acid into the glycoproteins on the cell membrane.

-

Conjugation via Click Chemistry: The azide-decorated cells are then reacted with a molecule of interest that has been pre-functionalized with a terminal alkyne. The azide and alkyne groups undergo a highly specific click reaction to form a stable triazole linkage, effectively tethering the molecule to the cell surface. Alternatively, the aminooxy group can be utilized for conjugation to cell surface aldehydes or ketones.

Data Presentation

Table 1: Effect of Ac4ManNAz Concentration on Cell Viability

| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | Cell Viability (%) | Reference |

| A549 | 10 | 3 | ~100 | [1] |

| A549 | 20 | 3 | ~100 | [1] |

| A549 | 50 | 3 | ~100 | [1] |

| Jurkat | 50 | 3 | ~100 | [2] |

| Jurkat | 100 | 3 | ~100 | [2] |

| Jurkat | 200 | 3 | ~100 | |

| Jurkat | 400 | 3 | ~100 |

Note: While viability may remain high, higher concentrations of Ac4ManNAz (>20 µM) can impact other cellular functions like proliferation and migration in some cell types.

Table 2: Metabolic Labeling Efficiency with Ac4ManNAz

| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (hours) | Detection Method | Relative Labeling Efficiency | Reference |

| hMSC-TERT | 20 | 72 | Fluorescence Microscopy | 2.4-fold increase | |

| hMSC-TERT | 50 | 72 | Fluorescence Microscopy | 3.2-fold increase | |

| MCF7 | 10-150 | 48 | Flow Cytometry | Dose-dependent increase | |

| HCT116 | 10-150 | 48 | Flow Cytometry | Dose-dependent increase | |

| A549 | 10-150 | 24 | Flow Cytometry | Dose-dependent increase |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups

This protocol describes the introduction of azide groups onto the cell surface using Ac4ManNAz.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Ac4ManNAz (stock solution in sterile DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Plate the cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of Ac4ManNAz. A starting concentration of 10-25 µM is recommended to minimize potential effects on cellular physiology.

-

Metabolic Labeling: Remove the existing culture medium and replace it with the Ac4ManNAz-containing medium.

-

Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type.

-

Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with sterile PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-functionalized and ready for the click chemistry reaction.

Protocol 2: Cell Surface Modification via Copper-Free Click Chemistry (SPAAC)

This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-functionalized molecule to azide-labeled cells.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-functionalized molecule of interest (e.g., DBCO-fluorophore, DBCO-biotin)

-

PBS or serum-free medium

Procedure:

-

Prepare Labeling Solution: Dissolve the DBCO-functionalized molecule in PBS or serum-free medium to the desired final concentration (e.g., 10-50 µM).

-

Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C. The reaction is typically rapid.

-

Washing: Gently aspirate the labeling solution and wash the cells three times with PBS to remove any unreacted DBCO-functionalized molecule.

-

Analysis: The cells are now modified and can be analyzed by methods such as fluorescence microscopy, flow cytometry, or western blot.

Protocol 3: Cell Surface Modification via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to azide-labeled cells using a copper catalyst. Note: Copper can be toxic to cells, so it is crucial to use a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and minimize incubation time.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)

-

THPTA ligand solution (e.g., 250 mM in water)

-

Sodium ascorbate solution (freshly prepared, e.g., 2.5 M in water)

-

PBS or serum-free medium

Procedure:

-

Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by adding the components in the following order to achieve the desired final concentrations in PBS or serum-free medium (e.g., 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA).

-

Initiate Reaction: Immediately before adding to the cells, add sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I).

-

Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.

-

Incubation: Incubate for 1-5 minutes at room temperature or 4°C.

-

Washing: Aspirate the reaction mix and immediately wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.

-

Analysis: The cells are now modified and ready for downstream applications.

Mandatory Visualizations

Caption: Workflow for cell surface modification.

Caption: Metabolic pathway of Ac4ManNAz.

References

Application Notes and Protocols for Site-Specific Antibody-Drug Conjugation with Aminooxy-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) offer significant advantages over traditional, randomly conjugated ADCs by providing a homogeneous product with a defined drug-to-antibody ratio (DAR) and improved therapeutic index. This document provides detailed application notes and protocols for the site-specific conjugation of antibodies using the heterobifunctional linker, Aminooxy-PEG5-azide. This linker facilitates a two-step conjugation strategy involving an initial oxime ligation to an engineered or modified aldehyde on the antibody, followed by a "click" chemistry reaction to attach the cytotoxic payload. The described methodology focuses on the generation of aldehyde groups on the antibody via the oxidation of its carbohydrate moieties, a common and effective strategy for site-specific modification.

Principle of the Method

The core of this methodology lies in the chemoselective reactions offered by the this compound linker. The process begins with the gentle oxidation of the antibody's N-linked glycans in the Fc region using sodium periodate. This reaction converts vicinal diols in the sugar residues to reactive aldehyde groups. The aminooxy end of the this compound linker then specifically reacts with these aldehyde groups to form a stable oxime bond. This results in an azide-functionalized antibody. The terminal azide group is then available for a highly efficient and bioorthogonal click chemistry reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate an alkyne-modified cytotoxic drug. This approach ensures that the conjugation occurs away from the antigen-binding sites, thus preserving the antibody's immunoreactivity.

Quantitative Data Summary

The following table summarizes representative quantitative data for an ADC generated using the this compound site-specific conjugation method. Please note that these values are illustrative and actual results may vary depending on the specific antibody, drug payload, and experimental conditions.

| Parameter | Result | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |

| Conjugation Efficiency | >95% | LC-MS Analysis |

| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |

| In Vitro Cytotoxicity (IC50) | 0.5 nM | MTT Assay on HER2+ Cell Line |

| Payload Release in Plasma | <5% after 7 days | LC-MS/MS |

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody via Glycan Oxidation

This protocol describes the oxidation of antibody glycans to generate reactive aldehyde groups.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4

-

Sodium periodate (NaIO4)

-

PBS, pH 6.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Prepare a 100 mM solution of sodium periodate in PBS, pH 6.0. Protect from light.

-

Adjust the pH of the antibody solution (typically 5-10 mg/mL) to 6.0 using a suitable buffer.

-

Add the sodium periodate solution to the antibody solution to a final concentration of 1 mM.

-

Incubate the reaction mixture for 30 minutes at 4°C in the dark.

-

Quench the reaction by adding a 10-fold molar excess of glycerol and incubate for 10 minutes at 4°C.

-

Remove excess periodate and glycerol by buffer exchange into PBS, pH 7.4, using a desalting column according to the manufacturer's instructions.

-

Determine the concentration of the oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound to the Oxidized Antibody

This protocol details the oxime ligation step to functionalize the antibody with an azide handle.

Materials:

-

Oxidized antibody from Protocol 1

-

This compound

-

Aniline (catalyst)

-

PBS, pH 7.4

Procedure:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a 10 mM stock solution.

-

To the oxidized antibody solution (e.g., 5 mg/mL in PBS, pH 7.4), add the this compound stock solution to a final concentration that provides a 50-fold molar excess over the antibody.

-

Add aniline to the reaction mixture to a final concentration of 10 mM.

-

Incubate the reaction for 4 hours at room temperature with gentle shaking.

-

Remove excess linker and catalyst by buffer exchange into PBS, pH 7.4, using a desalting column.

-

The resulting azide-functionalized antibody is now ready for conjugation with an alkyne-modified drug.

Protocol 3: Click Chemistry Conjugation of an Alkyne-Modified Drug

This protocol describes the final step of conjugating the cytotoxic payload to the azide-functionalized antibody via CuAAC.

Materials:

-

Azide-functionalized antibody from Protocol 2

-

Alkyne-modified cytotoxic drug (e.g., DBCO-MMAE)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS, pH 7.4

Procedure:

-

Prepare the following stock solutions:

-

Alkyne-drug in DMSO (10 mM)

-

CuSO4 in water (50 mM)

-

THPTA in water (250 mM)

-

Sodium ascorbate in water (500 mM, freshly prepared)

-

-

To the azide-functionalized antibody (e.g., 2 mg/mL in PBS, pH 7.4), add the alkyne-drug to a final concentration that provides a 5-fold molar excess.

-

In a separate tube, prepare the copper catalyst complex by mixing CuSO4 and THPTA at a 1:5 molar ratio.

-

Add the copper catalyst complex to the antibody-drug mixture.

-

Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

Purify the resulting ADC using a suitable chromatography method, such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted drug-linker and other reagents.

-

Characterize the final ADC for DAR, purity, and aggregation.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the potency of the generated ADC.[1][2][3][4][5]

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free drug

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-